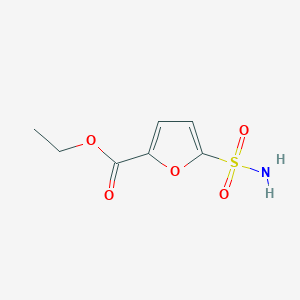
Ethyl 5-sulfamoylfuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-sulfamoylfuran-2-carboxylate is a chemical compound with the molecular formula C7H9NO5S and a molecular weight of 219.22 . Its IUPAC name is ethyl 5-(aminosulfonyl)-2-furoate .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of ammonia in diethyl ether, which results in a yield of 68% . Another method involves a multi-step reaction with 4 steps, including the use of chlorosulfonic acid, 15% aqueous KOH, PCl5, and ammonia in diethyl ether . The yield of this method is not specified .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 219.22 . The boiling point and other physical properties are not specified in the search results .Scientific Research Applications
Catalyst in Biofuel Production
Ethyl 5-sulfamoylfuran-2-carboxylate's derivatives demonstrate significant potential in the field of biofuel production. For instance, sulfonated graphene oxide has been highlighted as an effective catalyst in the conversion of 5-(hydroxymethyl)-2-furfural with ethanol, a pathway that yields biofuels or fuel additives like 5-ethoxymethylfurfural and ethyl levulinate. The superior catalytic performance of sulfonated, partially reduced graphene oxide is attributed to the cooperative effects of various acid groups and its 2D structure, enhancing the accessibility and stability of the active sites under catalytic conditions (Antunes et al., 2014).
Bio-Based Platform Molecule Derivative
This compound-related derivatives, such as ethyl 5-(chloromethyl)furan-2-carboxylate, have been utilized in electrochemical reductions to generate furylogous enolate anions. These anions can be further quenched with carbon dioxide or hydrogen ion to yield various furan-2-carboxylates. This process expands the derivative scope of 5-(chloromethyl)furfural (CMF) as a biomass-derived platform molecule, indicating the derivative's role in fine chemical and biofuel additive synthesis (Ling et al., 2022).
Organic Synthesis and Antimicrobial Studies
In the realm of organic chemistry, this compound and its derivatives play a crucial role. Derivatives like ethyl 2-amino-4-methylthiazole-5-carboxylate have been modified and synthesized using readily available materials, displaying antimicrobial activities against various bacterial and fungal strains. The structure-activity relationship of these compounds has been analyzed through 3D-QSAR analysis, providing valuable insights for future organic synthesis and antimicrobial studies (Desai et al., 2019).
Safety and Hazards
properties
IUPAC Name |
ethyl 5-sulfamoylfuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZFVLHEHUPKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

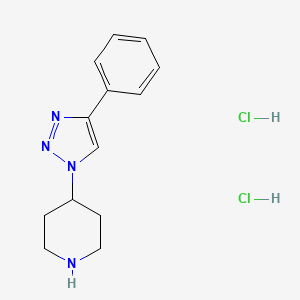
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2611679.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-1-ene-1-carboxylic acid](/img/structure/B2611680.png)
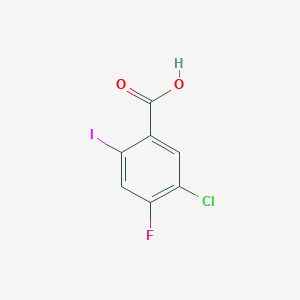
![N-[(4,4-Difluoro-1-hydroxycyclohexyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2611683.png)
![N-(benzimidazolo[1,2-c]quinazolin-6-yl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2611686.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2611688.png)
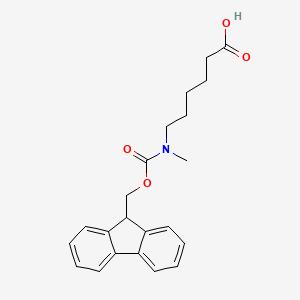
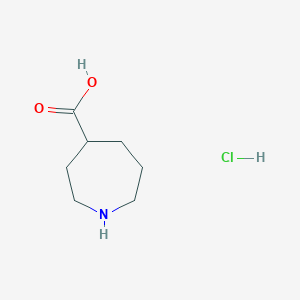

![8-Bromo-6-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2611694.png)
![1-(4-methoxyphenyl)-3-[4-(1H-1,2,4-triazol-1-yl)anilino]-1-propanone](/img/structure/B2611695.png)
![N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2611696.png)
![3-benzyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2611697.png)